molecular formula C21H19N3O2S2 B2665015 4-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-64-4

4-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2665015
CAS No.: 896679-64-4
M. Wt: 409.52
InChI Key: BMBMCRRGIHGSLM-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazolo[5,4-b]pyridine, which is a class of heterocyclic compounds . These compounds have been synthesized and studied for their potential as phosphoinositide 3-kinase (PI3K) inhibitors . The thiazolo[5,4-b]pyridine core is a key structural unit for PI3Kα inhibitory potency .


Synthesis Analysis

The synthesis of these compounds involves a series of steps starting from commercially available substances . The process is efficient and yields moderate to good results .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity .


Chemical Reactions Analysis

These compounds show potent PI3K inhibitory activity . The IC50 of a representative compound could reach to 3.6 nm . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, such as those containing the thiazolo[5,4-b]pyridin moiety, are crucial in the development of new pharmaceuticals due to their diverse pharmacological activities. Benzothiazoles, for instance, have been identified as a scaffold with significant importance in drug development, particularly for cancer research. These derivatives have been patented for a range of therapeutic applications, showcasing their potential as building blocks for high-activity derivatives (Law & Yeong, 2022).

Optical and Electroluminescent Materials

Quinazolines and pyrimidines, which share structural similarities with thiazolo[5,4-b]pyridin-2-yl compounds, are extensively researched for their applications in optoelectronics. Their incorporation into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These compounds are pivotal in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their unique properties make them of great interest for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Biological Activities and Chemical Analysis

The heterocyclic aromatic amine PhIP and its metabolites, which include structures related to thiazolo[5,4-b]pyridin-2-yl compounds, have been the subject of extensive studies due to their carcinogenic potential in rodents. Quantitative and qualitative analysis of PhIP and its metabolites in various matrices is crucial for understanding their biological effects and exposure levels. This research underscores the importance of advanced analytical methods, such as liquid chromatography coupled with mass spectrometry, for sensitive and selective analysis of these compounds (Teunissen et al., 2010).

Mechanism of Action

The N-heterocyclic core of these compounds is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction is crucial for their inhibitory activity on PI3K .

Future Directions

The potent PI3K inhibitory activity of these compounds suggests their potential for further development and study . Future research could focus on optimizing the synthesis process, exploring structure-activity relationships, and conducting detailed safety and efficacy studies.

Properties

IUPAC Name

4-ethyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-3-15-7-10-17(11-8-15)28(25,26)24-19-13-16(9-6-14(19)2)20-23-18-5-4-12-22-21(18)27-20/h4-13,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBMCRRGIHGSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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